molecular formula C15H13IN2O2 B11982502 2-Iodo-N'-(3-methoxybenzylidene)benzohydrazide CAS No. 302909-08-6

2-Iodo-N'-(3-methoxybenzylidene)benzohydrazide

Cat. No.: B11982502
CAS No.: 302909-08-6
M. Wt: 380.18 g/mol
InChI Key: COSHONNGMLUXGA-LICLKQGHSA-N
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Description

2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C15H13IN2O2 It is a derivative of benzohydrazide, where the hydrazide group is substituted with a 3-methoxybenzylidene moiety and an iodine atom at the ortho position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzohydrazide moiety.

    Reduction: The corresponding hydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N’-(2-methoxybenzylidene)benzohydrazide
  • 2-Iodo-N’-(4-methoxybenzylidene)benzohydrazide
  • 3-Iodo-N’-(2-methoxybenzylidene)benzohydrazide

Uniqueness

2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide is unique due to the specific positioning of the methoxy group at the 3-position of the benzylidene moiety. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its isomers.

Properties

CAS No.

302909-08-6

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

IUPAC Name

2-iodo-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13IN2O2/c1-20-12-6-4-5-11(9-12)10-17-18-15(19)13-7-2-3-8-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

COSHONNGMLUXGA-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2I

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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